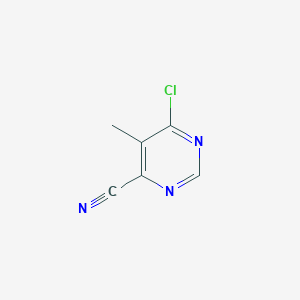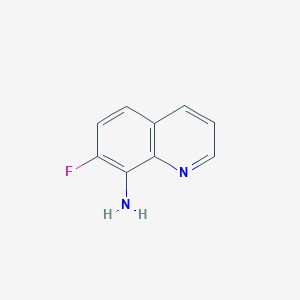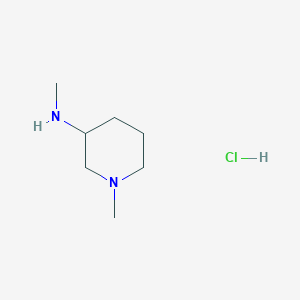
6-Chloro-5-methylpyrimidine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-5-methylpyrimidine-4-carbonitrile is a heterocyclic organic compound with the molecular formula C6H4ClN3. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 5th position, and a cyano group at the 4th position. This compound is of significant interest in organic synthesis and pharmaceutical research due to its versatile reactivity and potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methylpyrimidine-4-carbonitrile typically involves the chlorination of 5-methylpyrimidine-4-carbonitrile. One common method includes the reaction of 5-methylpyrimidine-4-carbonitrile with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds as follows:
5-Methylpyrimidine-4-carbonitrile+POCl3→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-5-methylpyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The methyl group can be oxidized to a carboxylic acid or other oxidized forms using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an alcohol solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Nucleophilic Substitution: 6-Amino-5-methylpyrimidine-4-carbonitrile, 6-Methoxy-5-methylpyrimidine-4-carbonitrile.
Reduction: 6-Chloro-5-methylpyrimidine-4-amine.
Oxidation: 6-Chloro-5-methylpyrimidine-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
6-Chloro-5-methylpyrimidine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other fine chemicals
Wirkmechanismus
The mechanism of action of 6-Chloro-5-methylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-6-methylpyrimidine-5-carbonitrile
- 6-Chloro-2-methylpyrimidine-4-carbonitrile
- 5-Chloro-6-methylpyrimidine-4-carbonitrile
Uniqueness
6-Chloro-5-methylpyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and selectivity towards molecular targets .
Eigenschaften
Molekularformel |
C6H4ClN3 |
|---|---|
Molekulargewicht |
153.57 g/mol |
IUPAC-Name |
6-chloro-5-methylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C6H4ClN3/c1-4-5(2-8)9-3-10-6(4)7/h3H,1H3 |
InChI-Schlüssel |
VWYFVLLMSZNNRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CN=C1Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11918638.png)
![7-Chlorooxazolo[4,5-c]pyridine](/img/structure/B11918640.png)

![2H-Naphtho[2,3-C][1,2]oxazete](/img/structure/B11918651.png)







![6-Thia-2,3-diazaspiro[4.5]decane](/img/structure/B11918700.png)
![1,6-Dimethyl-5,6-dihydro-1H-pyrazolo[3,4-c]pyridin-7(4H)-one](/img/structure/B11918706.png)

